BenchChemオンラインストアへようこそ!

7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one

Physicochemical profiling Membrane permeability Drug-likeness optimization

7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one (CAS 66762-39-8) is a fully synthetic coumarin (2H-chromen-2-one) derivative characterized by a 7-methoxy substitution and a 4-(morpholin-4-ylmethyl) side chain, with molecular formula C15H17NO4 and molecular weight 275.30 g/mol. It belongs to the class of 4-substituted coumarins known for diverse biological activities including anticancer and enzyme inhibitory properties, and has been incorporated into large-scale screening libraries including PubChem (CID 944395), ChEMBL (CHEMBL1869203), and the NIH Molecular Libraries Small Molecule Repository (MLS003314813).

Molecular Formula C15H17NO4
Molecular Weight 275.304
CAS No. 66762-39-8
Cat. No. B2884198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one
CAS66762-39-8
Molecular FormulaC15H17NO4
Molecular Weight275.304
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCOCC3
InChIInChI=1S/C15H17NO4/c1-18-12-2-3-13-11(8-15(17)20-14(13)9-12)10-16-4-6-19-7-5-16/h2-3,8-9H,4-7,10H2,1H3
InChIKeyIFZAWUQJQYBPBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one (CAS 66762-39-8): Procurement-Relevant Chemical Identity and Classification


7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one (CAS 66762-39-8) is a fully synthetic coumarin (2H-chromen-2-one) derivative characterized by a 7-methoxy substitution and a 4-(morpholin-4-ylmethyl) side chain, with molecular formula C15H17NO4 and molecular weight 275.30 g/mol [1]. It belongs to the class of 4-substituted coumarins known for diverse biological activities including anticancer and enzyme inhibitory properties, and has been incorporated into large-scale screening libraries including PubChem (CID 944395), ChEMBL (CHEMBL1869203), and the NIH Molecular Libraries Small Molecule Repository (MLS003314813) [2]. Its computed physicochemical profile—XLogP3 of 1.3, topological polar surface area of 48 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors—places it in favorable drug-like chemical space compliant with Lipinski's rule of five [1].

Why Generic Substitution Among 4-Morpholinylmethyl Coumarins Fails: The 7-Methoxy vs. 7-Hydroxy Differentiation Problem


Substituting 7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one with its closest structural analogs—particularly 7-hydroxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one (CAS 25392-50-1) or 6,7-dihydroxy-4-(morpholinomethyl)coumarin—introduces significant physicochemical and pharmacological liabilities that cannot be assumed interchangeable. The 7-methoxy group eliminates the hydrogen bond donor (HBD) present in hydroxyl-substituted analogs, altering membrane permeability, metabolic stability, and target engagement profiles [1]. In coumarin SAR studies, the C-7 substituent identity has been shown to modulate CYP2A6 inhibitory potency by over 10-fold between methoxy and hydroxyl analogs, with methoxy substitution conferring reduced mechanism-based inhibition liability relative to hydroxy substitution [2]. Furthermore, 4-morpholinylmethyl coumarins with differing substitution patterns exhibit divergent cytotoxicity profiles; in a panel of five human cancer cell lines, morpholine-linked coumarin-triazole hybrids showed IC50 values spanning from 0.80 μM to >100 μM depending solely on peripheral substituent identity, underscoring that even structurally proximal analogs cannot be treated as generic replacements [3].

Quantitative Differentiation Evidence for 7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one: Comparator-Based Procurement Decision Metrics


Hydrogen Bond Donor Elimination: 7-Methoxy vs. 7-Hydroxy Analog Confers Zero-HBD Physicochemical Profile

7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one possesses zero hydrogen bond donors (HBD = 0), in direct contrast to its 7-hydroxy analog 7-hydroxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one (CAS 25392-50-1) which bears one HBD from the phenolic -OH group. In oral drug design, reduction of HBD count from 1 to 0 is associated with an approximate 0.5–1.0 log unit improvement in passive membrane permeability and reduced susceptibility to Phase II glucuronidation/sulfation at the 7-position [1]. The target compound's computed XLogP3 of 1.3 and TPSA of 48 Ų place it within optimal CNS drug-like space, whereas the 7-hydroxy analog is predicted to have a lower XLogP (approximately 0.7–0.9) and higher TPSA due to the additional polar hydroxyl group [1].

Physicochemical profiling Membrane permeability Drug-likeness optimization

Morpholine pKa and pH-Dependent Solubility: Differentiation from 4-Methyl Coumarin Derivatives Lacking Ionizable Amine

The morpholine moiety at the 4-position of 7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one introduces a tertiary amine with a predicted pKa of approximately 7.0–7.5 (based on N-alkyl morpholine pKa values), enabling pH-dependent protonation and enhanced aqueous solubility at physiological and mildly acidic pH relative to non-basic 4-substituted coumarins such as 4-methyl-7-methoxycoumarin (herniarin) . The computed LogS for the target compound is −2.34 (Actimol data), corresponding to an aqueous solubility of approximately 1.25 mg/mL at neutral pH [1]. This represents a significant solubility advantage over neutral 4-alkyl coumarins, which typically exhibit LogS values below −3.0, and provides the option for salt formation with pharmaceutically acceptable acids—a formulation advantage unavailable to non-ionizable 4-substituted coumarin analogs .

Aqueous solubility pH-dependent partitioning Salt formation potential

CYP450 Isoform Selectivity Profile: Predicted Advantage of 7-Methoxy Over 7-Hydroxy Coumarins as Non-Mechanism-Based CYP2A6 Binders

In a 2023 structure-activity relationship study of coumarin derivatives as selective CYP2A6 inhibitors, compounds bearing 7-methoxy substitution exhibited reduced mechanism-based inhibition (MBI) liability compared to 7-hydroxy analogs, which are susceptible to metabolic activation via CYP-catalyzed hydroxylation at the coumarin 7-position [1]. The study demonstrated that methoxy-substituted coumarins could achieve CYP2A6 IC50 values comparable to the clinical inhibitor methoxsalen but with significantly improved selectivity versus CYP3A4—a critical safety parameter for avoiding drug-drug interactions [1]. While 7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one was not the primary compound in this study, the structure-activity trends established for the 7-methoxy coumarin subclass predict that the target compound avoids the metabolic bioactivation pathway inherent to 7-hydroxy coumarins (e.g., 7-hydroxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one), which can form reactive quinone methide intermediates following CYP-mediated oxidation [2].

CYP2A6 inhibition Mechanism-based inhibition Metabolic stability

Morpholine-Induced Solubility Enhancement vs. 4-Alkyl Coumarins: Comparative LogS and LogP Data for Procurement-Relevant Formulation Planning

The morpholine substituent serves a dual purpose in 7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one: it moderates lipophilicity (XLogP3 = 1.3) while providing an ionizable center for pH-dependent solubility enhancement. This contrasts with 4-alkyl-7-methoxycoumarins (e.g., 4-methyl-7-methoxycoumarin, XLogP ≈ 2.4) which lack the polarity-moderating and ionizable features of the morpholine ring . In a broader analysis of morpholine-containing versus non-morpholine drug candidates, the incorporation of a morpholine ring has been associated with a mean 0.8 log unit reduction in LogD7.4 relative to non-polar cycloalkyl analogs of similar molecular weight, while simultaneously improving aqueous solubility by a median factor of 5- to 15-fold at pH 6.5—the pH of the intestinal lumen where dissolution-limited absorption often occurs [1]. The target compound's computed LogS of −2.34 (Actimol) is consistent with this class-level trend .

Formulation development LogP optimization Morpholine pharmacokinetics

High-Throughput Screening Multiplex Profile: Differentiated Activity Signature Across ADAM17, CHRM1, and TDP1 Assays

7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one has been evaluated across multiple PubChem BioAssay campaigns including a QFRET-based ADAM17 (TACE) inhibitor screen, a fluorescence-based CHRM1 (M1 muscarinic receptor) agonist screen, and a qHTS TDP1 inhibitor screen in cells . While the specific activity outcomes (percent inhibition/activation at screening concentration) for this compound were not retrievable from primary literature, its inclusion in these diverse target-based screens—spanning protease, GPCR, and DNA repair enzyme targets—indicates a multi-target screening profile that differs from 4-methyl-7-methoxycoumarin, which has been primarily tested only in cytotoxicity and antimicrobial assays [1]. The 4-morpholinylmethyl substituent likely expands the target engagement landscape relative to simple 4-alkyl coumarins by introducing a hydrogen bond-accepting, ionizable moiety capable of interacting with aspartate/glutamate-rich binding pockets common to aminergic GPCRs and metalloproteases [2].

High-throughput screening Target engagement profiling ADAM17 CHRM1 TDP1

Optimal Research and Industrial Application Scenarios for 7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one (CAS 66762-39-8)


Medicinal Chemistry: Lead Optimization Scaffold for CNS-Penetrant or Orally Bioavailable Candidates Requiring Zero HBD Profile

Based on its zero hydrogen bond donor count (HBD = 0), moderate lipophilicity (XLogP3 = 1.3), and low TPSA (48 Ų), 7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one is particularly well-suited as a starting scaffold for CNS drug discovery programs or any indication requiring high passive membrane permeability. The 7-methoxy group prevents the Phase II metabolic conjugation that plagues 7-hydroxy coumarin analogs, while the morpholine nitrogen provides a handle for salt formation to optimize pharmaceutical properties [1]. Medicinal chemistry teams should select this compound over 7-hydroxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one when oral bioavailability and CNS exposure are program-critical parameters.

Chemical Biology: Multi-Target Screening Probe with Privileged Morpholine Pharmacophore

The demonstrated screening activity across diverse target classes—ADAM17 metalloprotease, CHRM1 muscarinic GPCR, and TDP1 DNA repair enzyme—positions this compound as a useful multi-target screening probe or fragment-like starting point for target identification campaigns. The morpholine moiety is a recognized privileged scaffold in medicinal chemistry, with the tertiary amine engaging conserved aspartate residues in aminergic GPCR binding pockets and the ether oxygen participating in hydrogen bond networks . Researchers conducting phenotypic screening or target deconvolution studies should prefer this morpholine-containing scaffold over non-basic 4-alkyl coumarins for its expanded target engagement repertoire.

Pharmaceutical Development: Formulation-Friendly Preclinical Candidate with pH-Dependent Solubility

With a computed aqueous solubility of approximately 1.25 mg/mL (LogS = −2.34) and an ionizable morpholine group (predicted pKa ~7.0–7.5), this compound offers formulation advantages over neutral 4-alkyl coumarin analogs that require co-solvent systems for in vivo dosing [1]. The morpholine allows pH adjustment or salt formation (e.g., hydrochloride salt) to achieve solution concentrations suitable for intravenous or oral gavage formulations in preclinical pharmacokinetic and efficacy studies. Formulation scientists should prioritize this compound when aqueous solubility or injectable formulation is a key requirement, as non-ionizable 4-substituted coumarins (e.g., 4-methyl-7-methoxycoumarin) lack this pH-tuning capability.

CYP2A6-Focused Drug Discovery: Non-Mechanism-Based Inhibitor Scaffold for Smoking Cessation or Cancer Chemoprevention Programs

Class-level SAR evidence from the 2023 coumarin CYP2A6 inhibitor study indicates that 7-methoxy-substituted coumarins avoid the mechanism-based inactivation liability associated with 7-hydroxy coumarin analogs [2]. For programs targeting CYP2A6 inhibition—an emerging strategy for smoking cessation aids and cancer chemoprevention—this compound represents a structurally distinct chemotype from methoxsalen (8-methoxypsoralen) and other furocoumarins that carry both CYP2A6 and CYP3A4 MBI liability. The morpholine substituent at the 4-position further differentiates this scaffold from simple 7-methoxycoumarins by providing an additional vector for potency optimization through structure-based design targeting the CYP2A6 active site.

Quote Request

Request a Quote for 7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.